Cas no 60376-97-8 ((4-Bromophenyl)methyl(propan-2-yl)amine)

(4-Bromophenyl)methyl(propan-2-yl)amine is a brominated aromatic amine compound featuring an isopropylmethylamine substituent. This structure offers versatility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the para position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The secondary amine group provides a handle for derivatization or salt formation, improving solubility or stability in formulations. Its well-defined molecular architecture ensures consistent performance in research and industrial processes. The compound is typically handled under controlled conditions due to its sensitivity, requiring inert atmospheres for storage to maintain purity. Suitable for use in medicinal chemistry and material science applications.
(4-Bromophenyl)methyl(propan-2-yl)amine structure
60376-97-8 structure
Product Name:(4-Bromophenyl)methyl(propan-2-yl)amine
CAS No:60376-97-8
MF:C10H14BrN
MW:228.128861904144
MDL:MFCD08691654
CID:858825
PubChem ID:12939866
Update Time:2025-06-08

(4-Bromophenyl)methyl(propan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Bromobenzyl)propan-2-amine
    • N-[(4-bromophenyl)methyl]propan-2-amine
    • (4-Brom-benzyl)-isopropyl-amin
    • (4-bromo-benzyl)-isopropyl-amine
    • (4-BROMOBENZYL)ISOPROPYLAMINE
    • (4-bromobenzyl)isopropylamine(SALTDATA: FREE)
    • [(4-bromophenyl)methyl](propan-2-yl)amine
    • AC1Q1QCB
    • AG-G-16423
    • AGN-PC-00K63Q
    • Ambcb4022320
    • CTK5B1407
    • N-(4-bromobenzyl)-N-isopropylamine
    • SureCN2548456
    • Z86129856
    • C78335
    • AKOS000157563
    • EN300-32102
    • N-(4-Bromophenylmethyl)isopropylamine
    • BS-38237
    • MFCD08691654
    • [(4-BROMOPHENYL)METHYL](ISOPROPYL)AMINE
    • CHEMBL3229277
    • SB76884
    • 60376-97-8
    • DTXSID40513508
    • DA-04515
    • DFQJMTRRBIJCLB-UHFFFAOYSA-N
    • CHEMBRDG-BB 4022320
    • SCHEMBL2548456
    • (4-Bromophenyl)methyl(propan-2-yl)amine
    • MDL: MFCD08691654
    • Inchi: 1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3
    • InChI Key: DFQJMTRRBIJCLB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CNC(C)C

Computed Properties

  • Exact Mass: 227.03100
  • Monoisotopic Mass: 227.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 265.5±15.0 °C at 760 mmHg
  • Flash Point: 114.4±20.4 °C
  • Refractive Index: 1.536
  • PSA: 12.03000
  • LogP: 3.33800
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(4-Bromophenyl)methyl(propan-2-yl)amine Security Information

(4-Bromophenyl)methyl(propan-2-yl)amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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(4-Bromophenyl)methyl(propan-2-yl)amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Iodine Solvents: Chloroform ;  rt; 24 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Transformation of N,N-diisopropylarylmethylamines into N-isopropylarylmethylamines with molecular iodine
Ezawa, Masatoshi; et al, Tetrahedron Letters, 2015, 56(48), 6689-6692

(4-Bromophenyl)methyl(propan-2-yl)amine Preparation Products

(4-Bromophenyl)methyl(propan-2-yl)amine Suppliers

Amadis Chemical Company Limited
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(CAS:60376-97-8)(4-Bromophenyl)methyl(propan-2-yl)amine
Order Number:A1167778
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):356.0
Email:sales@amadischem.com

Additional information on (4-Bromophenyl)methyl(propan-2-yl)amine

Introduction to (4-Bromophenyl)methyl(propan-2-yl)amine and Its Significance in Modern Chemical Research

Compound with the CAS number 60376-97-8, specifically identified as (4-Bromophenyl)methyl(propan-2-yl)amine, represents a significant compound in the realm of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in various scientific domains. The presence of a bromine substituent on the phenyl ring and the amine functionality attached to a propyl group makes it a versatile intermediate for synthesizing more complex molecules.

The molecular structure of (4-Bromophenyl)methyl(propan-2-yl)amine contributes to its reactivity and utility in synthetic chemistry. The bromine atom on the phenyl ring is particularly noteworthy, as it serves as a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This feature is highly valuable in drug discovery processes, where modifying existing structures to enhance biological activity is a common strategy.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing aromatic rings with halogen substituents. Studies have shown that such compounds often exhibit potent interactions with biological targets, making them promising candidates for therapeutic development. The amine group in (4-Bromophenyl)methyl(propan-2-yl)amine further enhances its potential as a pharmacophore, allowing for further derivatization to achieve desired pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of (4-Bromophenyl)methyl(propan-2-yl)amine is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymes and receptors implicated in human diseases. For instance, derivatives of this compound have been investigated for their potential in modulating kinases, which are critical enzymes involved in cell signaling pathways. The ability to modify the propyl chain and the phenyl ring independently provides chemists with a high degree of flexibility in designing molecules with tailored properties.

The bromine atom on the phenyl ring also facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental transformations in modern organic synthesis. These reactions allow for the introduction of aryl groups from boronic acids or amines, respectively, enabling the construction of intricate molecular architectures. Such capabilities are particularly valuable in medicinal chemistry, where complex scaffolds are often required to achieve high affinity and selectivity for biological targets.

Recent advancements in computational chemistry have further enhanced the utility of (4-Bromophenyl)methyl(propan-2-yl)amine. Molecular modeling studies have been conducted to predict the binding modes of this compound with various biological targets, providing insights into its potential therapeutic effects. These studies have helped guide the design of more effective derivatives by identifying key interaction points between the compound and its targets. Additionally, virtual screening techniques have been employed to rapidly identify promising analogs based on structural features similar to those found in known active compounds.

The synthesis of (4-Bromophenyl)methyl(propan-2-yl)amine itself is another area of interest. Efficient synthetic routes have been developed that minimize side reactions and maximize yield, ensuring that researchers have access to sufficient quantities of this valuable intermediate. These methods often involve multi-step sequences that highlight the compound's reactivity at both the bromine-substituted phenyl ring and the amine group. Such synthetic strategies are crucial for enabling large-scale production and further exploration of its applications.

In conclusion, compound CAS number 60376-97-8, known as (4-Bromophenyl)methyl(propan-2-yl)amine, represents a cornerstone in modern chemical research. Its unique structural features make it an invaluable tool for synthesizing complex molecules with potential therapeutic applications. The ongoing exploration of its pharmacological properties and synthetic utility underscores its importance in advancing scientific discovery and innovation.

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Amadis Chemical Company Limited
(CAS:60376-97-8)(4-Bromophenyl)methyl(propan-2-yl)amine
A1167778
Purity:99%
Quantity:5g
Price ($):356.0
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